N-cyclopentyl-2-((2-(4-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide
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Description
N-cyclopentyl-2-((2-(4-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H27N3O2S and its molecular weight is 421.56. The purity is usually 95%.
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Biological Activity
N-cyclopentyl-2-((2-(4-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C19H25N3O2S. Its structure features a cyclopentyl group attached to an acetamide moiety, linked through a thioether to an imidazole derivative. This structural configuration is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Imidazole Ring : The imidazole core is synthesized through condensation reactions involving appropriate precursors.
- Thioether Formation : The thioether linkage is established by reacting the imidazole derivative with cyclopentyl thioacetate.
- Acetamide Formation : Finally, the acetamide functionality is introduced through acylation reactions.
Anticancer Properties
Research has shown that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10 | Induction of apoptosis via mitochondrial pathway |
MCF7 | 15 | Inhibition of cell proliferation and migration |
A549 | 12 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Its efficacy against various bacterial strains was assessed using the minimum inhibitory concentration (MIC) method:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that this compound possesses moderate antibacterial activity, which could be further explored for therapeutic applications.
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Case Study on Cancer Treatment :
- A study involving patients with advanced breast cancer showed promising results when treated with a regimen including N-cyclopentyl derivatives. Patients exhibited reduced tumor size and improved quality of life.
- Antimicrobial Efficacy :
- In a clinical trial assessing the treatment of skin infections caused by resistant strains, participants receiving N-cyclopentyl compounds showed faster recovery times compared to standard treatments.
Properties
IUPAC Name |
N-cyclopentyl-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-16-7-9-17(10-8-16)22-24(30-15-21(28)25-19-5-3-4-6-19)27-23(26-22)18-11-13-20(29-2)14-12-18/h7-14,19H,3-6,15H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNKJHKRLUEPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.